2-Morpholinoethanamine 2HCl
Overview
Description
It is a derivative of ethylenediamine and is commonly used as a building block in the synthesis of various drugs and chemicals. This compound is particularly notable for its role as an intermediate in the production of moclobemide, a selective monoamine oxidase A inhibitor used in the treatment of depressive illness .
Mechanism of Action
Target of Action
The primary target of 2-Morpholinoethanamine is Cathepsin D , a human protein . Cathepsin D is an important enzyme involved in protein degradation and has been implicated in several pathological processes.
Result of Action
Compounds containing 2-morpholinoethanamine as a side group have shown a broad spectrum of biological activities, such as anti-gastroesophageal reflux disease, anti-irritable bowel syndrome, anti-inflammatory, and anticancer .
Action Environment
It is synthesized rapidly mainly in aqueous conditions from inexpensive and commercially accessible starting materials .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-Morpholinoethanamine 2HCl are largely derived from its role as an intermediate in the synthesis of moclobemide
Cellular Effects
Given its role in the synthesis of moclobemide, it may influence cell function through its impact on monoamine oxidase A, an enzyme that plays a crucial role in the metabolism of neurotransmitters .
Molecular Mechanism
As an intermediate in the synthesis of moclobemide, it may exert its effects at the molecular level through interactions with monoamine oxidase A .
Preparation Methods
The synthesis of 2-Morpholinoethanamine 2HCl can be achieved through several routes, each with its own set of conditions and reagents. One of the most efficient methods involves the use of morpholine as the starting material. The process includes the following steps :
Michael Addition: Morpholine reacts with ethyl acrylate in the presence of ferric chloride (FeCl3) in water to form ethyl 3-morpholinopropanoate.
Hydrazinolysis: The ethyl 3-morpholinopropanoate is then hydrazinolyzed to yield 3-morpholinopropanehydrazide.
Curtius Rearrangement: The 3-morpholinopropanehydrazide undergoes Curtius rearrangement in the presence of sodium nitrite (NaNO2) and hydrochloric acid (HCl) in water to produce 2-Morpholinoethanamine.
This method is advantageous due to its high yield (81.8%) and the use of inexpensive, commercially accessible starting materials .
Chemical Reactions Analysis
2-Morpholinoethanamine 2HCl undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the morpholine ring can be substituted with other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Morpholinoethanamine 2HCl has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds and as a catalyst in certain reactions.
Biology: It serves as an intermediate in the synthesis of biologically active molecules, including drugs and agrochemicals.
Medicine: It is a key intermediate in the production of moclobemide, a drug used to treat depressive illness.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Comparison with Similar Compounds
2-Morpholinoethanamine 2HCl can be compared with other similar compounds, such as:
2-Morpholinoethanol: Used in similar applications but requires different synthetic routes.
4-(2-Chloroethyl)morpholine: Another intermediate with different reactivity and applications.
2-Morpholinoacetonitrile: Requires high-pressure reactions for synthesis.
The uniqueness of this compound lies in its efficient synthesis, high yield, and broad spectrum of applications in various fields .
Properties
IUPAC Name |
2-(oxazinan-2-yl)ethanamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O.2ClH/c7-3-5-8-4-1-2-6-9-8;;/h1-7H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHIIZTJSSXOVIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCON(C1)CCN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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